molecular formula C18H23ClN4OS B1193876 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide CAS No. 748758-45-4

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Cat. No. B1193876
CAS RN: 748758-45-4
M. Wt: 378.92
InChI Key: WYTJVUVCSUWZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent, selective, water-soluble, non-competitive mGlu1 antagonist (IC50 = 16 nM) Selective over mGlu2,3,4,5,6, and 7 and ionotropic receptors (IC50 > 10 μM). Orally active analgesic in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
YM 298198 Hydrochloride is a non-competitive antagonist with high affinity and selectivity for mGlu1 receptors (Ki = 19 nM). YM 298198 Hydrochloride is inactive at other mGlu receptor subtypes (mGlu2-7), ionotropic receptors and glutamate transporters (IC50 > 10 μM). It inhibits glutamate-induced IP production more potently than CPCCOEt (IC50 values are 16 nM and 6.3 μM respectively).

Mechanism of Action

Target of Action

YM-298198 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a type of metabotropic glutamate receptor, which is involved in various brain functions .

Mode of Action

YM-298198 inhibits the synaptic activation of mGlu1 in a concentration-dependent manner . The compound interacts with mGlu1 receptors and inhibits glutamate-induced inositol phosphate production . The antagonists are slow to inhibit and to reverse on washout, probably due to their lipophilic nature .

Biochemical Pathways

The primary biochemical pathway affected by YM-298198 is the glutamate signaling pathway. By acting as an antagonist at mGlu1 receptors, YM-298198 can inhibit the synaptic activation of mGlu1, thereby modulating glutamate signaling .

Pharmacokinetics

This suggests that it is well absorbed and can be distributed throughout the body. Its lipophilic nature may influence its distribution and elimination .

Result of Action

The inhibition of mGlu1 receptors by YM-298198 results in a decrease in glutamate signaling. This can have various effects at the molecular and cellular level, depending on the specific physiological context. For instance, YM-298198 displays analgesic and antinociceptive properties in vivo .

Action Environment

The action, efficacy, and stability of YM-298198 can be influenced by various environmental factors. For example, its lipophilic nature may affect its absorption and distribution within the body . .

properties

IUPAC Name

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18/h8-10,13H,3-7,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBXOMYXOBVLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 2
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 3
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

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